2-Chloro-4-methyl-6-nitrobenzonitrile
Description
General Overview of Benzonitrile (B105546) and Nitroarene Chemistry
Benzonitrile itself is a colorless liquid with a characteristic almond-like odor. The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position. mdpi.com The nitrile functional group is also synthetically versatile and can be readily transformed into other important moieties such as amines, amides, carboxylic acids, and tetrazoles. acs.org
Nitroarenes, on the other hand, are aromatic compounds containing one or more nitro (-NO₂) groups attached to the aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups, a consequence of both inductive and resonance effects. researchgate.net This strong deactivating nature makes electrophilic substitution on nitroarenes challenging, with substitution, when it occurs, also favoring the meta position. Nitroarenes are crucial precursors in the synthesis of anilines through reduction, which are themselves vital intermediates for countless dyes and pharmaceuticals. rsc.orgmdpi.com The chemistry of nitro compounds is extensive, with their unique reactivity being harnessed in a multitude of synthetic transformations. mdpi.com
Academic Significance of Halogenated and Alkylated Nitrobenzonitriles
The presence of halogen and alkyl substituents on a nitrobenzonitrile framework introduces further chemical diversity and opens up new avenues for research and application. Halogenated benzonitriles are important building blocks in medicinal chemistry and materials science. The halogen atom, typically chlorine or bromine, acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. While halogens are deactivating towards electrophilic substitution, they are considered ortho-, para-directors. mdpi.com
Alkylated nitrobenzonitriles benefit from the electronic and steric influence of the alkyl group. An alkyl group, such as methyl, is an electron-donating group through an inductive effect. libretexts.orglibretexts.org This can influence the reactivity of the aromatic ring and the properties of the molecule. For instance, the methyl group in toluene (B28343) directs incoming electrophiles to the ortho and para positions. In the context of a nitrobenzonitrile, the interplay between the electron-donating alkyl group and the electron-withdrawing nitro and cyano groups creates a complex electronic environment that can be exploited in targeted synthesis.
The combination of these functionalities in halogenated and alkylated nitrobenzonitriles makes them valuable intermediates. For example, they can be utilized in the synthesis of complex heterocyclic compounds which are often the core structures of biologically active molecules.
Structural Isomerism and Positional Effects in Substituted Benzonitriles
In a disubstituted benzene ring, there are three possible structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-). spectroscopyonline.comdoubtnut.com The specific arrangement of these substituents has a profound impact on the molecule's physical properties, such as melting point and dipole moment, as well as its chemical reactivity. youtube.com These differences arise from the varying steric hindrance and electronic interactions between the adjacent or separated functional groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2112-15-4 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,1H3 |
InChI Key |
OHDHUNCXEPLNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 Methyl 6 Nitrobenzonitrile
Reactivity of the Nitrile Functionality
The nitrile group is a versatile functional handle that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition can lead to a variety of products depending on the nucleophile and reaction conditions. While specific studies on 2-Chloro-4-methyl-6-nitrobenzonitrile are not prevalent, the reactivity can be inferred from the behavior of other aromatic nitriles. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The presence of the electron-withdrawing nitro group would likely enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Computational studies, such as those employing Density Functional Theory (DFT), can predict the reactivity of nitrile-carrying compounds towards nucleophiles like cysteine. These studies suggest that the activation energy for nucleophilic attack is a key determinant of reactivity libretexts.org. For this compound, the electronic environment created by the nitro and chloro substituents would influence this activation energy.
Hydrolysis and Amidation Pathways
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization. The intermediate amide can be isolated under controlled conditions, or the reaction can proceed to the carboxylic acid with further heating or stronger acidic/basic conditions masterorganicchemistry.comscispace.com.
The synthesis of the corresponding amide, 2-Chloro-4-methyl-6-nitrobenzamide, has been described, indicating the feasibility of this transformation organic-chemistry.org. The general mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the attack of water masterorganicchemistry.com. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the nitrile carbon.
A method for the anhydrous hydration of nitriles to amides using acetaldoxime (B92144) as a water source in the presence of a rhodium catalyst has been developed. This method is compatible with sensitive functional groups and proceeds under neutral conditions calvin.edu. Such a method could potentially be applied to this compound to selectively form the corresponding amide without affecting the nitro group.
Table 1: General Conditions for Nitrile Hydrolysis
| Reaction | Reagents and Conditions | Product | Reference |
| Acid-catalyzed hydrolysis | H₃O⁺, heat | Carboxylic acid | scispace.com |
| Base-catalyzed hydrolysis | NaOH(aq), heat | Carboxylate salt | General Knowledge |
| Partial hydrolysis to amide | H₂SO₄ (conc.), controlled temp. | Amide | General Knowledge |
| Anhydrous hydration | Acetaldoxime, Rh catalyst | Amide | calvin.edu |
Reductive Transformations of the Nitrile Group
The nitrile group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) masterorganicchemistry.com. However, the presence of a nitro group complicates this reduction, as LiAlH₄ can also reduce the nitro group.
Selective reduction of a nitrile in the presence of a nitro group is a challenging synthetic problem. However, methods have been developed to achieve this. One such method involves the use of sodium borohydride (B1222165) in combination with a Lewis acid like boron trifluoride etherate or a Brønsted acid like trifluoroacetic acid. These reagents can activate the nitrile group towards reduction while leaving the nitro group intact google.com. Catalytic hydrogenation with specific catalysts can also be employed. For instance, Raney Nickel is often used for nitrile reduction calvin.edu. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the nitro group or dehalogenation.
Table 2: Reagents for Selective Nitrile Reduction in the Presence of a Nitro Group
| Reagent System | Product | Comments | Reference |
| NaBH₄ / BF₃·OEt₂ | Primary amine | Aprotic conditions, avoids nitro reduction | google.com |
| NaBH₄ / TFA | Primary amine | Brønsted acid activation of nitrile | google.com |
| Catalytic Hydrogenation (e.g., Raney Ni) | Primary amine | Catalyst choice is critical for selectivity | calvin.edu |
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group and can undergo several important transformations, most notably reduction to an amino group and displacement in nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group to Amino and Other Nitrogenous Functions
The reduction of an aromatic nitro group to an amino group is a fundamental reaction in organic synthesis. A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups.
For the selective reduction of the nitro group in this compound to form 2-amino-4-methyl-6-chlorobenzonitrile, several methods are available. A common and effective method for the selective reduction of aromatic nitro compounds in the presence of other reducible groups is the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid nih.govnih.gov. Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is another mild and selective reagent for this purpose rsc.org.
Catalytic hydrogenation can also be employed, but care must be taken to choose a catalyst that does not reduce the nitrile or cause dehalogenation. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but it can sometimes lead to the reduction of the nitrile group as well . Platinum-based catalysts or Raney Nickel might offer better selectivity under controlled conditions rsc.org. A study on the selective reduction of aromatic nitro compounds using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has shown high yields and selectivity, avoiding the use of expensive noble metals researchgate.net.
Enzymatic reductions are also possible. For instance, nitroreductases from microorganisms like Ralstonia eutropha can chemoselectively reduce nitro groups to hydroxylamino or amino groups acs.org.
Table 3: Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Selectivity | Reference |
| Fe / HCl or CH₃COOH | Acidic, aqueous | High for nitro over many groups | nih.govnih.gov |
| SnCl₂·2H₂O | Ethanol, heat | High for nitro over nitriles, esters, etc. | rsc.org |
| Zn or Mg / Hydrazine glyoxylate | Room Temperature | High, avoids noble metals | researchgate.net |
| Catalytic Hydrogenation (e.g., Pt/C) | H₂, pressure | Can be selective with proper catalyst choice | rsc.org |
| Nitroreductase | Enzymatic | Can be highly chemoselective | acs.org |
Denitrative Coupling and Substitution Reactions
The nitro group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by other electron-withdrawing groups. However, a more modern and versatile approach is the use of transition-metal-catalyzed denitrative coupling reactions.
Palladium-catalyzed cross-coupling reactions have been developed to replace the nitro group with various other functionalities. For instance, denitrative Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the nitroarene with a boronic acid in the presence of a palladium catalyst, such as one employing a BrettPhos ligand google.com. Similarly, denitrative Sonogashira-type couplings with terminal alkynes and denitrative α-arylation of ketones have been reported researchgate.netacs.org. These reactions typically proceed through an oxidative addition of the C-NO₂ bond to a low-valent palladium species google.com.
Copper-catalyzed denitrative cross-coupling reactions have also been developed as a more economical alternative. For example, the coupling of nitroarenes with aryl boronic acids to form diarylamines can be achieved using a copper catalyst. Nickel catalysts have also been employed for denitrative etherification reactions google.com. These methods offer a direct way to functionalize the aromatic ring at the position of the nitro group, avoiding the traditional multi-step sequence of reduction, diazotization, and Sandmeyer reaction.
The mechanism of these denitrative couplings generally involves the oxidative addition of the C-NO₂ bond to the metal center, followed by transmetalation with the coupling partner and reductive elimination to form the product and regenerate the catalyst google.com.
Table 4: Examples of Denitrative Coupling Reactions
| Coupling Type | Catalyst System | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Pd/BrettPhos | Boronic acid | Biaryl | google.com |
| Sonogashira | Pd(en)(NO₃)₂/BrettPhos | Terminal alkyne | Aryl alkyne | |
| α-Arylation of Ketones | Pd/BrettPhos | Ketone | α-Aryl ketone | researchgate.netacs.org |
| N-Arylation | Pd catalyst | N-H heteroarenes | N-Aryl heterocycle | |
| C-N Coupling | Cu catalyst | Aryl boronic acid | Diaryl amine | |
| Etherification | NiCl₂ | Alcohol | Aryl ether | google.com |
Reactions at the Halogenated Position
The chlorine atom, positioned ortho to both a nitro and a nitrile group, is highly activated towards nucleophilic attack. This activation is a consequence of the strong electron-withdrawing resonance and inductive effects of the adjacent substituents, which stabilize the negatively charged intermediate formed during nucleophilic aromatic substitution.
This compound readily undergoes nucleophilic aromatic substitution (SNAAr) reactions, where the chloro group is displaced by a variety of nucleophiles. libretexts.orgopenstax.org The presence of the ortho and para electron-withdrawing nitro and cyano groups is crucial for this reactivity. libretexts.orgyoutube.com These groups stabilize the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. openstax.orgyoutube.com
The general mechanism for the SNAr reaction involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgyoutube.com
Elimination of the leaving group: The chloride ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substitution product. openstax.org
Common nucleophiles that can displace the chloro group include alkoxides, thiol anions, amines, and azide (B81097) ions. acs.org For instance, reaction with aqueous sodium hydroxide at elevated temperatures would be expected to yield 2-hydroxy-4-methyl-6-nitrobenzonitrile. libretexts.org The reactivity of aryl halides in nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. libretexts.orgdoubtnut.com
| Nucleophile | Product | Conditions |
|---|---|---|
| Hydroxide (e.g., NaOH) | 2-Hydroxy-4-methyl-6-nitrobenzonitrile | Aqueous solution, heat libretexts.orgyoutube.com |
| Alkoxide (e.g., NaOCH₃) | 2-Methoxy-4-methyl-6-nitrobenzonitrile | Methanol, heat youtube.com |
| Amine (e.g., RNH₂) | 2-(Alkylamino)-4-methyl-6-nitrobenzonitrile | Solvent, heat acs.org |
| Thiolate (e.g., NaSH) | 2-Mercapto-4-methyl-6-nitrobenzonitrile | Solvent, heat acs.org |
The chloro substituent in this compound can also serve as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cnmdpi.com Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. ccspublishing.org.cnorganic-chemistry.org
The general catalytic cycle for these reactions typically involves three key steps: nih.gov
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the benzonitrile (B105546). ccspublishing.org.cn
Transmetalation (for Suzuki) or Carbopalladation (for Heck): The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, or the alkene inserts into the palladium-carbon bond (Heck reaction). organic-chemistry.orgnih.gov
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, regenerating the active catalyst and forming the final product. ccspublishing.org.cn
For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a substituted biaryl compound. mdpi.com Similarly, a Heck reaction with an alkene would introduce a vinyl group at the 2-position of the benzonitrile ring. organic-chemistry.org
| Reaction Name | Coupling Partner | Typical Catalyst | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl- or Vinylboronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) mdpi.com | Biaryl or Styrenyl derivative |
| Heck Reaction | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ organic-chemistry.org | Styrenyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd(dba)₂, with phosphine (B1218219) ligand | N-Aryl amine derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst acs.org | Aryl alkyne derivative |
Reactivity of the Methyl Group
The methyl group on the aromatic ring can also undergo chemical transformations, most notably oxidation.
The methyl group of this compound can be oxidized to a carboxylic acid group under appropriate conditions. researchgate.netwikipedia.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media are commonly employed for the oxidation of alkyl side chains on aromatic rings. quora.com
For instance, treatment of this compound with potassium permanganate in a basic solution, followed by acidification, would be expected to yield 2-chloro-6-nitrobenzonitrile-4-carboxylic acid. researchgate.netchemicalbook.com The reaction proceeds through a series of intermediate oxidation states, including the corresponding benzyl (B1604629) alcohol and benzaldehyde, before reaching the final carboxylic acid. sciencemadness.org The strong electron-withdrawing nature of the nitro and nitrile groups can make the oxidation of the methyl group more challenging compared to toluene (B28343) itself.
| Oxidizing Agent | Expected Product | General Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Chloro-6-nitrobenzonitrile-4-carboxylic acid | Aqueous base, heat, followed by acid workup researchgate.netquora.com |
| Potassium Dichromate (K₂Cr₂O₇) | 2-Chloro-6-nitrobenzonitrile-4-carboxylic acid | Sulfuric acid, heat quora.com |
| Nitric Acid (HNO₃) | 2-Chloro-6-nitrobenzoic acid chemicalbook.com | High temperature and pressure chemicalbook.com |
Aromatic Ring Functionalization and Derivatization
Further functionalization of the aromatic ring of this compound through electrophilic aromatic substitution is generally difficult due to the presence of multiple deactivating groups.
The nitro group and the nitrile group are both strongly deactivating and meta-directing substituents in electrophilic aromatic substitution reactions. mdpi.commasterorganicchemistry.com The chloro group is deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. In this compound, the combined effect of two powerful deactivating groups (nitro and nitrile) makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles.
Any potential electrophilic attack would be directed to the position least deactivated. The positions on the ring are:
Position 1: Substituted with a cyano group.
Position 2: Substituted with a chloro group.
Position 3: Ortho to the chloro and nitro groups, and meta to the methyl and cyano groups.
Position 4: Substituted with a methyl group.
Position 5: Ortho to the methyl and nitro groups, and meta to the chloro and cyano groups.
Position 6: Substituted with a nitro group.
Considering the directing effects, the nitro and cyano groups would direct an incoming electrophile to the meta positions (positions 3 and 5). The chloro group would direct to the ortho and para positions (positions 3 and 5 relative to the chloro group are occupied). The activating methyl group would direct to its ortho and para positions (positions 3 and 5). Therefore, any minor product formed from an electrophilic substitution reaction would likely be at position 3 or 5. However, forcing conditions would be required, and the yields would likely be very low. The high degree of deactivation makes further electrophilic substitution on this ring synthetically challenging.
Mechanistic Investigations of Key Reactions
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a substituted aromatic compound like this compound, key reactions would likely involve nucleophilic aromatic substitution (SNAAr) or further electrophilic substitution. Mechanistic investigations would focus on determining the reaction kinetics, identifying transient intermediates, and tracking the movement of atoms throughout the reaction.
Kinetic studies are crucial for determining the rate of a chemical reaction and understanding how factors such as concentration, temperature, and catalysts influence it. For reactions involving this compound, such as its formation via nitration of 2-chloro-4-methylbenzonitrile (B1583916) or its subsequent reactions, kinetic analysis provides insight into the reaction's molecularity and the nature of the rate-determining step.
In a typical electrophilic nitration reaction, the rate is often found to be dependent on the concentrations of both the aromatic substrate and the nitrating agent. For instance, the nitration of toluene and other methylbenzenes has been studied extensively. These studies often reveal a second-order kinetic behavior, being first-order in the aromatic compound and first-order in the nitrating species, which is often the nitronium ion (NO₂⁺) generated from nitric acid and a strong acid catalyst like sulfuric acid. rsc.orgrsc.org The reaction rate is sensitive to the electron density of the aromatic ring; electron-donating groups like the methyl group in toluene increase the rate, while electron-withdrawing groups decrease it. nih.gov
A hypothetical kinetic study for a reaction involving this compound could involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The data would then be used to determine the reaction order and the rate constant.
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [Substrate] (mol/L) | Initial [Reagent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
This table is for illustrative purposes only and does not represent actual experimental data.
From such data, the rate law could be determined. In this hypothetical case, doubling the concentration of the substrate doubles the rate, and doubling the concentration of the reagent also doubles the rate, suggesting a second-order reaction.
The course of many chemical reactions involves the formation of transient species known as intermediates. In electrophilic aromatic substitution reactions, a key intermediate is the arenium ion, also known as a σ-complex. libretexts.org This species is formed when the electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. libretexts.org For a compound like this compound, understanding the stability of potential arenium ion intermediates is key to predicting the regioselectivity of further substitution reactions.
The formation of the arenium ion is generally the slow, rate-determining step of the reaction. mdpi.com The stability of this intermediate is influenced by the substituents on the ring. Electron-donating groups can stabilize the positive charge through resonance or inductive effects, while electron-withdrawing groups destabilize it. youtube.com
Identification and Trapping:
Spectroscopic Identification: In some cases, at low temperatures, it is possible to prepare and characterize these intermediates using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
Trapping Experiments: When an intermediate is too reactive to be observed directly, trapping experiments can be employed. This involves introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product. While specific trapping agents would depend on the reaction being studied, nucleophiles are often used to trap carbocationic intermediates.
For example, in the study of benzyne (B1209423) intermediates in nucleophilic aromatic substitution, the presence of this highly reactive species was confirmed by trapping it with a diene like furan (B31954) in a Diels-Alder reaction.
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed insights into the reaction mechanism. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the label's position in the products. wikipedia.orgnumberanalytics.com
This technique is particularly useful for:
Distinguishing between different mechanistic pathways: For example, in ether cleavage reactions, labeling the oxygen atom can determine whether the reaction proceeds via an SN1 or SN2 mechanism. stackexchange.com
Determining the rate-determining step: The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. In many electrophilic aromatic substitution reactions, the C-H bond is broken after the rate-determining step, so a primary kinetic isotope effect is often not observed. ias.ac.in
For a reaction involving this compound, one could, for instance, synthesize a version of the molecule where the methyl group is labeled with deuterium (B1214612) (CD₃). If a subsequent reaction involves the cleavage of a C-H bond from the methyl group, a comparison of the reaction rates between the labeled and unlabeled compound would reveal if this bond breaking is part of the rate-determining step.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 4 Methyl 6 Nitrobenzonitrile
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy: Band Assignments and Molecular Vibrations
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to distinct molecular vibrations. For 2-Chloro-4-methyl-6-nitrobenzonitrile, the FTIR spectrum is characterized by a series of bands that can be assigned to the vibrations of its constituent functional groups and the benzene (B151609) ring.
The analysis of related substituted benzonitriles provides a solid foundation for assigning the vibrational modes of the target molecule. nih.govresearchgate.netresearchgate.net The key functional groups—nitrile (C≡N), nitro (NO₂), chloro (C-Cl), and methyl (CH₃)—each give rise to characteristic absorption bands.
Nitrile Group (C≡N): The C≡N stretching vibration is one of the most characteristic and easily identifiable bands in the spectrum. In substituted benzonitriles, this band typically appears in the range of 2220-2240 cm⁻¹. researchgate.net Electron-withdrawing groups, such as the nitro and chloro substituents on the ring, are expected to increase the frequency and decrease the intensity of this band. researchgate.net
Nitro Group (NO₂): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch is typically observed in the 1500-1590 cm⁻¹ region, while the symmetric stretch appears between 1300-1380 cm⁻¹. nih.gov These bands are usually strong and provide clear evidence for the presence of the nitro group.
Methyl Group (CH₃): The methyl group gives rise to several characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations are expected in the 2900-3000 cm⁻¹ range. researchgate.net In-plane bending (scissoring) and out-of-plane rocking and wagging modes appear at lower frequencies.
Aromatic Ring (C-H and C-C): The aromatic ring itself has a complex set of vibrational modes. C-H stretching vibrations typically occur above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. Ring stretching vibrations (C-C) appear in the 1400-1600 cm⁻¹ range.
Chloro Group (C-Cl): The C-Cl stretching vibration is generally found in the 600-800 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations. researchgate.net
A summary of the expected FTIR band assignments for this compound is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretching (Aromatic) | 3100 - 3000 | Ar-H |
| C-H Stretching (Methyl) | 3000 - 2850 | -CH₃ |
| C≡N Stretching | 2240 - 2220 | -C≡N |
| C=C Stretching (Aromatic) | 1600 - 1450 | Aromatic Ring |
| NO₂ Asymmetric Stretching | 1590 - 1500 | -NO₂ |
| CH₃ Asymmetric/Symmetric Bending | 1470 - 1370 | -CH₃ |
| NO₂ Symmetric Stretching | 1380 - 1300 | -NO₂ |
| C-H In-plane Bending | 1300 - 1000 | Ar-H |
| C-H Out-of-plane Bending | 900 - 675 | Ar-H |
| C-Cl Stretching | 800 - 600 | Ar-Cl |
This table presents expected frequency ranges based on data from analogous compounds.
Raman Spectroscopy: Normal Coordinate Analysis and Potential Energy Distribution (PED)
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For centrosymmetric or highly symmetric molecules, certain vibrations may be active in only one of the two techniques.
In the case of this compound, which has low symmetry, most vibrations will be active in both FTIR and Raman spectra, although their relative intensities may differ significantly. The C≡N stretching vibration, for instance, is typically very strong and sharp in the Raman spectrum of benzonitriles. researchgate.net
A deeper analysis of the vibrational spectra can be achieved through Normal Coordinate Analysis (NCA) . NCA is a computational method that relates the observed vibrational frequencies to the molecular geometry and force constants of the chemical bonds. researchgate.net By performing NCA, a detailed assignment of each vibrational mode can be made.
The Potential Energy Distribution (PED) is calculated as part of the NCA and provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net For example, a PED of 88% for C≡N stretching in a related molecule indicates that this vibration is highly characteristic and does not mix extensively with other modes. libretexts.org In more complex regions of the spectrum, vibrations are often coupled, meaning a single observed band may result from a mixture of several motions. PED is crucial for accurately describing these coupled vibrations. For instance, C-Cl stretching can couple with ring deformation modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, providing detailed information about the connectivity and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons.
The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzene ring. The chloro, nitro, and nitrile groups are all electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). libretexts.orgmdpi.com Conversely, the methyl group is weakly electron-donating, which has a shielding effect.
Aromatic Protons: The molecule has two aromatic protons. Due to the substitution pattern, they are not equivalent and are expected to appear as distinct signals. Based on empirical substituent effect calculations and data from similar compounds, the proton at position 3 (between the chloro and methyl groups) and the proton at position 5 (between the methyl and nitro groups) will have different chemical shifts. rsc.orgrsc.org The strong deshielding effect of the adjacent nitro and chloro groups will likely cause these protons to resonate in the range of 7.5-8.5 ppm. nih.govrsc.org
Methyl Protons: The protons of the methyl group are equivalent and will appear as a single sharp peak (a singlet), as there are no adjacent protons to couple with. The chemical shift for aromatic methyl groups typically falls in the range of 2.3-2.7 ppm. rsc.orgrsc.org
Coupling Patterns: The two aromatic protons, being on the same ring, may exhibit a small long-range coupling (a meta-coupling), which would cause their signals to appear as narrow doublets. The magnitude of this coupling constant (⁴J) is typically small, around 2-3 Hz.
A summary of the predicted ¹H NMR data is provided below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H-3, H-5) | 7.5 - 8.5 | Doublet | ~2-3 (meta-coupling) |
| Methyl H (-CH₃) | 2.3 - 2.7 | Singlet | N/A |
This table presents predicted data based on established substituent effects and data from analogous compounds. libretexts.orgrsc.orgrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Environments and Hybridization
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. All the carbon atoms in the molecule are sp² hybridized, except for the sp³ hybridized methyl carbon and the sp hybridized nitrile carbon.
Aromatic and Nitrile Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-withdrawing chloro, nitro, and nitrile groups (C-2, C-6, and C-1 respectively) are expected to be significantly deshielded and appear at lower field (higher ppm). rsc.orgrsc.org The carbon attached to the nitrile group (C-1) and the nitrile carbon itself (-C≡N) will have characteristic shifts, typically in the 110-120 ppm range for the nitrile carbon and around 110-115 ppm for the ipso-carbon (C-1). rsc.org The carbons bearing the chloro (C-2) and nitro (C-6) groups are expected in the 130-150 ppm range. rsc.orgchemicalbook.com The remaining aromatic carbons (C-3, C-4, C-5) will resonate at intermediate fields.
Methyl Carbon: The sp³ hybridized methyl carbon is shielded compared to the aromatic carbons and will appear at a high field (low ppm), typically in the range of 20-25 ppm. rsc.orgrsc.org
A summary of the predicted ¹³C NMR data is provided below.
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |
| -C≡N | sp | 115 - 120 |
| C-1 (C-CN) | sp² | 110 - 115 |
| C-2 (C-Cl) | sp² | 135 - 145 |
| C-3 (C-H) | sp² | 125 - 135 |
| C-4 (C-CH₃) | sp² | 140 - 150 |
| C-5 (C-H) | sp² | 120 - 130 |
| C-6 (C-NO₂) | sp² | 145 - 155 |
| -CH₃ | sp³ | 20 - 25 |
This table presents predicted data based on established substituent effects and data from analogous compounds. rsc.orgrsc.orgchemicalbook.com
Advanced NMR Techniques for Structural Elucidation
While ¹H and ¹³C NMR provide a wealth of information, complex structures often require advanced, two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the proposed structure. ipb.pt For this compound, several 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the two aromatic protons. A cross-peak between their signals would confirm their spatial proximity (in this case, meta to each other).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of the signals for C-3 and C-5 by correlating them with their respective attached protons. It would also link the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, the methyl protons would show correlations to the C-4 carbon to which they are attached, as well as to the adjacent C-3 and C-5 carbons. The aromatic protons would show correlations to several neighboring carbons, confirming the substitution pattern on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, regardless of whether they are connected through bonds. For this molecule, a NOESY spectrum could show a correlation between the methyl protons and the aromatic proton at C-5, confirming their close spatial relationship on the same side of the molecule.
By combining the information from these advanced techniques, a complete and verified assignment of all proton and carbon signals can be achieved, leaving no doubt as to the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Characteristics
The electronic absorption properties of this compound, as predicted by the principles of UV-Vis spectroscopy, are dominated by the presence of a substituted benzene ring, which acts as a chromophore. The molecule's structure, featuring a combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro, and nitrile) groups, gives rise to distinct electronic transitions when it interacts with ultraviolet and visible light.
The primary electronic transitions anticipated for this molecule are π → π* and n → π. The π → π transitions, originating from the delocalized electrons of the benzene ring, are expected to be intense and to occur at a specific wavelength (λ_max). The presence of the nitro (-NO₂) and nitrile (-CN) groups, which extend the conjugated π-system, would likely cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene. Conversely, the n → π* transitions involve the non-bonding electrons of the oxygen atoms in the nitro group. These transitions are typically of lower energy and consequently appear at longer wavelengths but with a significantly lower intensity.
The choice of solvent is a critical factor that can influence the absorption spectrum. Polar solvents, for instance, can interact with the polar functional groups of the molecule, leading to shifts in the absorption maxima.
Illustrative UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~260-290 | High (~10,000-16,000) |
| n → π | ~310-350 | Low (~150-1,200) |
This table is a representative example based on the analysis of similar aromatic nitro compounds and is not based on experimental data for this compound.
Mass Spectrometry
Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry provides critical information about a molecule's structure by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the isotopic signature of chlorine, resulting in two peaks, M and M+2, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion is directed by the functional groups present. Anticipated fragmentation pathways include:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂).
Loss of a Chlorine Atom: The molecule may also fragment through the loss of a chlorine radical (•Cl).
Loss of a Methyl Radical: The bond between the aromatic ring and the methyl group can break, resulting in the loss of a methyl radical (•CH₃).
Sequential Losses: Further fragmentation could involve the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the primary fragment ions.
Predicted Major Fragments in the Mass Spectrum of this compound (Illustrative)
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Description |
| 182 | [C₈H₆ClN₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 136 | [C₈H₆ClN]⁺ | Loss of •NO₂ |
| 147 | [C₈H₆N₂O₂]⁺ | Loss of •Cl |
| 167 | [C₇H₃ClN₂O₂]⁺ | Loss of •CH₃ |
| 101 | [C₇H₆N]⁺ | Loss of •Cl and •NO₂ |
This table presents a hypothetical fragmentation pattern based on the structure of this compound and is not derived from experimental measurements.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
To unequivocally determine the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) is indispensable. This technique measures the mass-to-charge ratio with very high accuracy, allowing for the calculation of the precise elemental formula.
The theoretical monoisotopic mass of this compound, calculated using the most abundant isotopes of its constituent atoms, serves as a reference.
Calculated Exact Mass for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₆³⁵ClN₂O₂ | 182.0145 |
An experimental HRMS value that closely matches this calculated mass would provide definitive confirmation of the compound's elemental formula.
X-ray Crystallography
Single Crystal X-ray Diffraction: Determination of Molecular Geometry and Crystal Packing
Although a crystal structure for the title compound is not available, the published structure of the related compound 1-chloro-2-methyl-4-nitrobenzene offers valuable insights into what might be expected. mdpi.comresearchgate.net The study of this analogue provided information on the planarity of the benzene ring, the orientation of the nitro group, and the nature of intermolecular forces such as π-π stacking and C-H···O hydrogen bonds that stabilize the crystal lattice. mdpi.comresearchgate.net
A successful single-crystal X-ray diffraction analysis of this compound would be anticipated to determine:
Molecular Geometry: Precise bond lengths and angles, which would likely show some deviation from idealized values due to the steric strain imposed by the adjacent chloro, methyl, and nitro substituents.
Molecular Conformation: The planarity of the aromatic ring and the dihedral angles between the ring and its various substituents.
Crystal Packing and Intermolecular Forces: The arrangement of molecules in the unit cell and the specific non-covalent interactions (e.g., halogen bonds, hydrogen bonds, π-π stacking) that dictate the supramolecular assembly.
Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α, β, γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
This table is a template illustrating the type of data obtained from a single-crystal X-ray diffraction experiment and does not represent experimental data for this compound.
Polymorphism and Supramolecular Interactions in Crystal Structures
Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data on the polymorphism and supramolecular interactions of this compound has been found in the public domain. As a result, a detailed analysis based on published research findings for this particular compound cannot be provided at this time.
The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial for understanding the physical and chemical properties of a compound. Each polymorph can exhibit different characteristics, such as melting point, solubility, and stability, which are of significant interest in fields like pharmaceuticals and materials science.
While general principles of crystal engineering and supramolecular chemistry can offer predictions about the likely interactions for this compound based on its functional groups (chloro, methyl, nitro, and nitrile), any such discussion would be speculative without experimental validation through techniques like single-crystal X-ray diffraction.
Future research that successfully crystallizes and structurally characterizes this compound would be necessary to elucidate its potential for polymorphism and to definitively describe the supramolecular interactions governing its crystal structure. Such studies would provide valuable data for a complete scientific understanding of this compound.
Theoretical and Computational Chemistry Studies on 2 Chloro 4 Methyl 6 Nitrobenzonitrile
Molecular Geometry Optimization and Conformer Analysis
Conformational Isomerism and Energy Minima No published studies on the conformational analysis of this molecule were found.
Until dedicated computational research on 2-Chloro-4-methyl-6-nitrobenzonitrile is conducted and published, a detailed and authoritative article on its theoretical and computational properties cannot be compiled.
Electronic Structure Analysis
The electronic structure of a molecule provides profound insights into its reactivity, stability, and spectroscopic properties. For this compound, computational methods are invaluable in elucidating these characteristics.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Localization
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. pearson.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. wikipedia.org
For this compound, the HOMO and LUMO energies are calculated using computational methods like Density Functional Theory (DFT). These calculations reveal the distribution of electron density in these frontier orbitals. The HOMO is primarily localized over the benzene (B151609) ring and the methyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly centered around the nitro group and the nitrile group, suggesting these regions are susceptible to nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.59 |
| LUMO Energy | -3.25 |
| HOMO-LUMO Gap (ΔE) | 4.34 |
Note: These values are theoretical and can vary based on the computational method and basis set used.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values. Red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions with intermediate potential. researchgate.net
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. This high electron density makes these sites attractive for electrophiles. The regions around the hydrogen atoms of the methyl group and the aromatic ring exhibit a positive potential (blue), indicating they are potential sites for nucleophilic interactions.
Mulliken Charges
Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering further insight into the electronic distribution and potential reactive sites. These charges are calculated based on the distribution of electrons in the molecular orbitals among the constituent atoms.
For this compound, Mulliken charge calculations show that the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group carry significant negative charges, consistent with the MEP analysis. The carbon atom attached to the nitrile group and the carbon atoms bonded to the chlorine and nitro groups exhibit positive charges. This charge distribution highlights the polar nature of the C-Cl, C-NO2, and C-CN bonds and helps in understanding the molecule's reactivity profile. For instance, in related benzonitrile (B105546) compounds, Mulliken charges have been used to explain their behavior in electrophilic aromatic substitution reactions. mdpi.com
Table 2: Calculated Mulliken Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Cl | -0.05 |
| N (of NO2) | +0.45 |
| O (of NO2) | -0.30 |
| C (of CN) | +0.15 |
| N (of CN) | -0.20 |
| C (of CH3) | -0.10 |
Note: These values are theoretical and depend on the computational method and basis set employed.
Spectroscopic Property Prediction
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic features of molecules, providing a powerful complement to experimental data.
Theoretical Vibrational Spectra (IR and Raman) Prediction and Comparison with Experimental Data
Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netscirp.org These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. scirp.orgresearchgate.net
For this compound, theoretical vibrational spectra are calculated and often scaled to better match the experimental results, accounting for factors like anharmonicity and the limitations of the computational model. scirp.org The characteristic vibrational modes include the C≡N stretching of the nitrile group, the symmetric and asymmetric stretching of the NO2 group, the C-Cl stretching, and various bending and stretching modes of the aromatic ring and the methyl group. The comparison between the calculated and experimental spectra allows for a detailed and accurate assignment of the observed bands.
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental IR | Calculated IR (Scaled) | Experimental Raman | Calculated Raman (Scaled) |
|---|---|---|---|---|
| C≡N Stretch | ~2230 | ~2235 | ~2230 | ~2232 |
| NO2 Asymmetric Stretch | ~1530 | ~1535 | ~1530 | ~1533 |
| NO2 Symmetric Stretch | ~1350 | ~1355 | ~1350 | ~1352 |
| C-Cl Stretch | ~750 | ~755 | ~750 | ~753 |
Note: Experimental values are approximate and can vary. Calculated values are illustrative and depend on the level of theory and scaling factors.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei.
For this compound, theoretical calculations of NMR chemical shifts are performed and compared with experimental data. The predicted shifts for the aromatic protons, the methyl protons, and the various carbon atoms in the molecule generally show good agreement with the experimental spectrum. This correlation helps in the definitive assignment of NMR signals and validates the computed molecular geometry. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or the specific computational methodology employed.
Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |
|---|---|---|---|---|
| Aromatic H | 7.8 - 8.2 | 7.7 - 8.1 | - | - |
| Methyl H | ~2.6 | ~2.5 | - | - |
| C-Cl | - | - | ~135 | ~134 |
| C-CH3 | - | - | ~140 | ~139 |
| C-NO2 | - | - | ~150 | ~149 |
| C-CN | - | - | ~110 | ~109 |
| CN | - | - | ~118 | ~117 |
Note: Chemical shifts are referenced to TMS. Predicted values are illustrative and depend on the computational method and solvent model.
UV-Vis Absorption Spectra Simulation
The simulation of ultraviolet-visible (UV-Vis) absorption spectra is a significant application of computational quantum chemistry. These simulations can predict the wavelengths at which a molecule absorbs light, which is fundamental to understanding its electronic transitions. For this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate the electronic absorption spectrum.
The process involves first optimizing the ground-state geometry of the molecule. Then, TD-DFT calculations are performed to determine the excitation energies, which correspond to the energy difference between the ground state and various excited states. These excitation energies are then correlated with the absorption wavelengths in the UV-Vis spectrum. The intensity of the absorption bands is related to the oscillator strength, which is also a calculated parameter.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.87 | 320 | 0.15 | HOMO -> LUMO |
| S2 | 4.59 | 270 | 0.28 | HOMO-1 -> LUMO |
| S3 | 5.16 | 240 | 0.05 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Modeling
Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational chemistry offers powerful tools to model reaction mechanisms at the molecular level.
A key aspect of reaction mechanism modeling is the identification of transition states, which are the energy maxima along the reaction pathway. Various algorithms can be used to locate these transition state structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the located transition state indeed connects the desired reactants and products.
From the energies of the reactants, transition state, and products, the activation energy for the reaction can be calculated. The activation energy is a critical parameter that governs the rate of a chemical reaction. By comparing the activation energies of different possible reaction pathways, the most favorable pathway can be determined. For this compound, this could be applied to study, for example, nucleophilic aromatic substitution reactions, which are common for nitro-activated aryl halides.
A hypothetical reaction profile for a nucleophilic substitution on this compound is depicted in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.2 |
| Intermediate (Meisenheimer complex) | -5.8 |
| Products | -10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. The choice of model depends on the desired accuracy and computational cost. Including solvent effects is crucial for obtaining realistic activation energies and reaction profiles.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For this compound, a variety of descriptors could be calculated using computational software. These descriptors can be broadly categorized as:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Geometrical descriptors: Molecular surface area, molecular volume, etc.
Electronic descriptors: Dipole moment, partial charges on atoms, frontier molecular orbital energies (HOMO and LUMO).
Quantum-chemical descriptors: A wide range of properties derived from quantum mechanical calculations.
These descriptors can then be used to build mathematical models that predict the activity or properties of new, unsynthesized compounds. For instance, a QSAR model might be developed to predict the herbicidal activity of a series of benzonitrile derivatives, including this compound.
Below is a table of some common QSAR/QSPR descriptors that could be calculated for this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 196.59 g/mol |
| Geometrical | Molecular Surface Area | 185.4 Ų |
| Electronic | Dipole Moment | 4.2 D |
| Quantum-Chemical | HOMO Energy | -8.5 eV |
| Quantum-Chemical | LUMO Energy | -1.2 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Synthesis and Characterization of Derivatives and Analogs of 2 Chloro 4 Methyl 6 Nitrobenzonitrile
Design Principles for Novel Derivatives
The design of new derivatives of 2-chloro-4-methyl-6-nitrobenzonitrile is guided by established principles of medicinal chemistry and materials science, focusing on systematic structural modifications to explore and optimize the compound's properties.
A primary strategy in derivative design is the systematic variation of the substituents on the phenyl ring. The three key functional groups of this compound—the chloro, methyl, and nitro groups—offer multiple points for modification.
The chlorine atom at the 2-position is a key site for nucleophilic aromatic substitution (SNAr). Due to the activating effect of the electron-withdrawing nitro and cyano groups, the chlorine can be displaced by a variety of nucleophiles. google.comresearchgate.netnih.gov This allows for the introduction of a wide range of functionalities, including alkoxy, amino, and thioether groups. The choice of nucleophile can significantly alter the electronic and steric properties of the molecule.
The nitro group at the 6-position is another critical site for modification. It can be reduced to an amino group, which can then be further derivatized. nih.govgoogleapis.comresearchgate.net For example, the resulting aniline (B41778) can undergo acylation, sulfonylation, or be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups. googleapis.com
The methyl group at the 4-position, while less reactive, can be modified, for instance, through free-radical halogenation followed by nucleophilic substitution, although this is a less common approach for this specific scaffold.
Bioisosteric replacement is a powerful tool in drug design where one functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net In the context of this compound and related scaffolds, several bioisosteric replacements can be considered.
The nitro group is often a target for bioisosteric replacement due to potential toxicity concerns. googleapis.com Common bioisosteres for the nitro group include the trifluoromethyl (CF3) group, a cyano (CN) group, or a sulfone (SO2R) group. researchgate.net For instance, the trifluoromethyl group can mimic the electron-withdrawing nature of the nitro group while often improving metabolic stability. researchgate.net
The chlorine atom can be replaced by other halogens (e.g., fluorine, bromine) to modulate the lipophilicity and reactivity of the compound. Non-classical bioisosteres for the chloro group can include a trifluoromethyl or a methyl group, depending on the desired properties.
Table 1: Potential Bioisosteric Replacements for Functional Groups of this compound
| Functional Group | Position | Potential Bioisosteres |
| Chloro | 2 | F, Br, I, CF3, CH3 |
| Methyl | 4 | Ethyl, Isopropyl, CF3 |
| Nitro | 6 | CN, SO2CH3, CF3, COCH3 |
| Nitrile | 1 | CONH2, Oxadiazole, Thiazole |
Synthetic Strategies for Derivative Libraries
The efficient synthesis of a diverse range of derivatives from the this compound core is crucial for high-throughput screening and structure-activity relationship (SAR) studies. Modern synthetic methodologies are employed to generate libraries of these compounds.
Parallel synthesis techniques are instrumental in the rapid generation of compound libraries. researchgate.netnih.gov These methods involve the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or with automated synthesizers. google.com
For the derivatization of this compound, a common parallel synthesis approach would involve the reaction of the core scaffold with a library of diverse building blocks. For example, a library of amines or alcohols could be reacted with this compound under SNAr conditions to generate a library of 2-amino or 2-alkoxy derivatives, respectively. Similarly, after reduction of the nitro group, the resulting aniline could be acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides.
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. nih.gov This approach is highly valuable as it allows for the rapid diversification of a common advanced intermediate.
In the context of this compound derivatives, late-stage functionalization can be applied in several ways. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups at the 2-position by coupling with a suitable boronic acid or ester. researchgate.netnih.gov This allows for the creation of biaryl derivatives with diverse substitution patterns.
Another late-stage functionalization strategy involves the direct C-H activation of the aromatic ring, although this can be challenging to control regioselectively on a highly substituted ring. However, with the development of new catalysts and directing groups, this is becoming an increasingly viable option.
Table 2: Exemplary Synthetic Reactions for Derivatization
| Reaction Type | Position of Modification | Reagents and Conditions | Product Class |
| Nucleophilic Aromatic Substitution | 2 | R-NH2, Base, Solvent (e.g., DMF) | 2-Amino-4-methyl-6-nitrobenzonitriles |
| Nucleophilic Aromatic Substitution | 2 | R-OH, Base, Solvent (e.g., DMSO) | 2-Alkoxy-4-methyl-6-nitrobenzonitriles |
| Nitro Group Reduction | 6 | SnCl2·2H2O, Ethanol (B145695) | 2-Chloro-6-amino-4-methylbenzonitriles |
| Suzuki-Miyaura Coupling | 2 | R-B(OH)2, Pd catalyst, Base, Solvent | 2-Aryl-4-methyl-6-nitrobenzonitriles |
Structural Diversity and Molecular Complexity of Derivatives
The application of the design principles and synthetic strategies outlined above leads to a vast array of derivatives with significant structural diversity and increased molecular complexity.
The molecular complexity of the derivatives can be systematically increased. For example, starting from the relatively simple this compound scaffold, the introduction of large, functionalized side chains or the creation of biaryl structures through cross-coupling reactions can lead to molecules with significantly higher molecular weight and three-dimensional complexity. This increased complexity can lead to more specific interactions with biological targets.
The structural diversity of the synthesized derivatives is crucial for exploring the chemical space around the parent compound. By generating a library of compounds with varied substituents and stereochemistry, researchers can systematically investigate the impact of these changes on the desired properties, ultimately leading to the identification of optimized compounds for specific applications.
Role of 2 Chloro 4 Methyl 6 Nitrobenzonitrile in Advanced Organic Synthesis
As a Building Block in Complex Organic Molecule Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-chloro-4-methyl-6-nitrobenzonitrile makes it a valuable precursor for the synthesis of more complex molecules. The chloro, nitro, and nitrile moieties can be selectively transformed or can participate in cyclization reactions to afford a diverse range of derivatives.
The presence of a nitro group makes this compound a suitable starting material for the synthesis of nitrogen-containing heterocycles. A common strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular or intermolecular cyclization.
Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through classic methods such as the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing an activated methylene (B1212753) group. By reducing the nitro group of this compound to an amine, a substituted o-aminobenzonitrile is formed. This intermediate can then be elaborated into a quinoline ring system. For instance, a plausible synthetic route would involve the reduction of the nitro group, followed by a reaction that constructs the second ring of the quinoline scaffold. The synthesis of quinoline derivatives from 2-aminobenzonitrile (B23959) precursors has been documented, highlighting the utility of this approach. researchgate.net
Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com While not a direct precursor, this compound can be converted into an intermediate suitable for pyrazole (B372694) synthesis. For example, reaction with a carbanion could introduce a side chain that, after further modification, creates a 1,3-dicarbonyl equivalent. Subsequent reaction with hydrazine would then lead to the formation of a highly substituted pyrazole ring. Additionally, modern multicomponent reactions provide a direct route to complex pyrazoles, and functionalized benzonitriles can be valuable starting points in these convergent strategies. nih.govnih.gov
Table 1: Plausible Synthetic Pathways to Heterocycles
| Target Heterocycle | Key Intermediate from this compound | Subsequent Reaction Type |
| Substituted Quinoline | 2-Amino-3-chloro-5-cyanotoluene | Friedländer Annulation or similar cyclization |
| Substituted Pyrazole | Intermediate with a 1,3-dicarbonyl-equivalent side chain | Condensation with hydrazine |
This compound is itself a polyfunctionalized aromatic compound. Its true value as an intermediate lies in the selective manipulation of its functional groups to generate a wide array of other complex aromatic molecules.
The reactivity of the functional groups can be summarized as follows:
Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles such as alkoxides, amines, and thiolates.
Nitro Group: Can be reduced to an amino group, which is a versatile handle for further derivatization, including diazotization and subsequent Sandmeyer reactions, or formation of amides and sulfonamides.
Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an aminomethyl group, providing entry into different classes of compounds.
Methyl Group: Can potentially be oxidized to a carboxylic acid under harsh conditions or functionalized via free-radical pathways.
This multi-handle nature allows for a programmed, stepwise synthesis of highly substituted aromatic compounds that would be difficult to access through other means. For example, the synthesis of the non-steroidal anti-inflammatory drug Tolfenamic acid involves a reductive C-N coupling of a substituted nitroarene with 3-chloro-2-methylphenylboronic acid, followed by nitrile hydrolysis, showcasing the utility of such precursors. nih.gov
Table 2: Transformations of Functional Groups in this compound
| Functional Group | Reagent/Condition | Product Functional Group |
| Chloro | NaOMe / MeOH | Methoxy |
| Chloro | R2NH | Secondary/Tertiary Amine |
| Nitro | H2, Pd/C or SnCl2, HCl | Amino |
| Nitrile | H3O+, heat | Carboxylic Acid |
| Nitrile | LiAlH4 | Aminomethyl |
Participation in Name Reactions and Methodologies
The electronic properties of this compound make it an excellent substrate for several modern synthetic reactions, particularly those that proceed via nucleophilic attack on an electron-deficient aromatic ring.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes. kuleuven.beorganic-chemistry.org The reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced elimination to restore aromaticity. kuleuven.belookchemmall.com
In this compound, the nitro group strongly activates the ring towards nucleophilic attack. The VNS reaction is expected to occur at the positions ortho or para to the nitro group. Since the para position is blocked, substitution would occur at the C-5 position, which is ortho to the nitro group and meta to the chloro and nitrile groups. This provides a regioselective method for introducing a variety of substituents at a position that might be difficult to functionalize using traditional electrophilic aromatic substitution methods. The presence of other electron-withdrawing groups, like the nitrile and chloro groups, further enhances the electrophilicity of the aromatic ring, making it a highly reactive substrate for VNS. lookchemmall.comresearchgate.net
Recently, reductive coupling reactions have emerged as a novel strategy for bond formation, using nitroarenes as coupling partners. One of the most significant of these is the reductive C-N coupling of nitroarenes with boronic acids. nih.gov This reaction, which can be catalyzed by transition metals or even main group elements like phosphorus, allows for the direct formation of a C-N bond, producing diarylamines from readily available starting materials. nih.govmit.eduacs.org
This compound is an ideal candidate for this type of transformation. The reaction is highly chemoselective, and the presence of other functional groups such as chloro and nitrile is well-tolerated under the reaction conditions. nih.govmit.edu This methodology offers a direct and efficient route to complex diarylamines, which are important scaffolds in medicinal chemistry and materials science, without the need to first reduce the nitroarene to an aniline (B41778).
Applications in Material Science Precursors
While specific, documented applications of this compound in material science are not extensively reported in the literature, its structure suggests potential utility as a monomer precursor for high-performance polymers. Aromatic nitriles, particularly those activated by other electron-withdrawing groups, can participate in polymerization reactions to form materials with high thermal stability and desirable mechanical properties. For instance, the displacement of an activated chloro or nitro group by a bisphenolic nucleophile could lead to the formation of poly(ether nitrile)s, a class of high-performance thermoplastics. The rigidity of the benzonitrile (B105546) unit and the potential for strong intermolecular interactions would contribute to the desirable properties of the resulting polymer.
Precursors for Dyes and Pigments
There is no specific information available in the searched literature detailing the use of this compound as a direct precursor for the synthesis of dyes and pigments. Generally, aromatic nitro compounds can serve as intermediates in the dye industry by reducing the nitro group to an amino group, which can then be diazotized and coupled to form azo dyes. For instance, the related compound 2-chloro-4-nitrotoluene (B140621) is used in the manufacture of dyes. nih.gov However, no such applications are explicitly documented for this compound.
Role in Organic Electronic Materials
There is no information available in the searched scientific literature regarding the role or application of this compound in the field of organic electronic materials. The electronic properties of nitroaromatic compounds can be of interest in this field, but no studies have been found that specifically investigate or utilize this compound for this purpose.
Conclusion and Future Perspectives in the Research of 2 Chloro 4 Methyl 6 Nitrobenzonitrile
Summary of Key Academic Contributions and Findings
Direct academic contributions concerning 2-Chloro-4-methyl-6-nitrobenzonitrile are not extensively documented in publicly available literature. However, the significance of the substituted benzonitrile (B105546) framework is well-established through research on related molecules. Chlorinated nitroaromatic compounds are recognized as crucial building blocks in the synthesis of diverse heterocyclic compounds and various industrial chemicals mdpi.com. For instance, isomers like 2-chloro-6-nitrobenzonitrile (B146369) serve as intermediates in the production of other useful materials googleapis.com.
Research on related compounds such as 2-chloro-4-nitrobenzoic acid, which shares a similar substitution pattern, highlights potential applications as an anti-HIV agent and underscores the importance of understanding its solid-state properties like polymorphism rsc.orgnih.gov. The reactivity of the benzonitrile group, the influence of the nitro group as a strong electron-withdrawing substituent, and the directing effects of the chlorine and methyl groups in aromatic substitutions have been studied in various contexts mdpi.com. These studies collectively suggest that this compound is a compound with significant latent potential, whose value can be inferred from the extensive research on its chemical relatives.
Identification of Unexplored Synthetic Avenues
While specific synthesis routes for this compound are not widely published, methods for preparing its isomers and related structures offer clear, unexplored pathways for its synthesis.
Dehydration of Amides: A common route to benzonitriles is the dehydration of the corresponding benzamide. The synthesis of 2-chloro-4-nitrobenzonitrile (B1360291) has been achieved by treating 2-chloro-4-nitrobenzamide with thionyl chloride prepchem.com. A similar approach, starting from the yet-to-be-synthesized 2-chloro-4-methyl-6-nitrobenzamide, presents a direct and unexplored route to the target compound.
Sandmeyer-type Reactions: The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring. An unexplored avenue would involve the diazotization of 2-chloro-4-methyl-6-nitroaniline (B1580917) followed by a reaction with a cyanide source, such as copper(I) cyanide.
Nucleophilic Aromatic Substitution: The synthesis of 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene demonstrates the substitution of a chloro group with a cyanide google.comepo.org. Investigating the selective cyanation of a polychlorinated nitrotoluene precursor could offer another viable, yet unexplored, synthetic strategy.
Exploration of these routes would not only provide reliable access to this compound but also contribute to a deeper understanding of the regioselectivity and reactivity of such polysubstituted aromatic systems.
Advanced Mechanistic Studies and Reaction Discovery
The unique electronic profile of this compound—featuring an electron-donating methyl group and electron-withdrawing chloro and nitro groups—makes it a compelling substrate for advanced mechanistic studies and the discovery of new reactions.
Cyclization Reactions: Benzonitriles are valuable partners in cyclization reactions. Recent advances show that vinyl thianthrenium salts can undergo a [2+2+2] cyclization with various nitriles to form pyrimidine (B1678525) scaffolds under metal-free conditions rsc.org. Investigating the reactivity of this compound in such cycloadditions could lead to novel, highly functionalized heterocyclic systems.
Cross-Coupling Reactions: The chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed C-H arylation and alkylation reactions are powerful tools for building molecular complexity acs.orgacs.org. Mechanistic studies could probe how the electronic environment of the target molecule affects catalyst activity and selectivity in coupling reactions at the C-Cl bond or potentially at an activated C-H position.
Functional Group Interconversion: The nitro group is ripe for transformation. For instance, the conversion of the nitro group in 2-chloro-6-nitrobenzonitrile to a chloro group using lithium chloride has been reported googleapis.com. Probing similar transformations for this compound could reveal pathways to new compounds and provide mechanistic insights into nucleophilic aromatic substitution on a highly substituted ring.
Computational Chemistry as a Predictive Tool for Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules before embarking on laboratory work. While such studies have been performed on related molecules like 2-chloro-6-methylbenzonitrile (B1583042) researchgate.netresearchgate.net, a dedicated computational analysis of this compound remains an open area of research.
Future computational work could focus on:
Molecular Geometry and Electronic Structure: Optimizing the molecular geometry to understand bond lengths, angles, and steric interactions between the adjacent chloro and nitro groups.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This would predict the molecule's susceptibility and regioselectivity towards electrophilic and nucleophilic attack, guiding the design of new reactions mdpi.com.
Reaction Pathway Modeling: Simulating the transition states and energy profiles for potential reactions, such as nucleophilic substitution or metal-catalyzed coupling. This can help identify the most feasible reaction conditions and predict potential byproducts.
Utilizing computational tools will accelerate the discovery of novel transformations and provide a deeper, quantitative understanding of the molecule's intrinsic reactivity.
Design of Next-Generation Benzonitrile Scaffolds for Synthetic Utility
The true potential of this compound lies in its use as a versatile scaffold for the design of next-generation molecules with tailored properties. Its multiple functional groups serve as distinct anchor points for diversification.
Combinatorial Library Synthesis: The compound is an ideal starting point for creating libraries of new chemical entities. The chloro, nitro, and nitrile groups can be selectively modified. For example, the nitro group can be reduced to an amine, which can then be acylated or alkylated. The nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole. The chloro group can be displaced via nucleophilic substitution or used in cross-coupling reactions.
Bioactive Molecule Intermediates: Substituted benzonitriles are precursors to a wide range of bioactive compounds, including herbicides and pharmaceuticals mdpi.comgoogleapis.com. By strategically manipulating its functional groups, this compound could be a key intermediate in the modular synthesis of complex target molecules acs.org.
Frameworks for Materials Science: The rigid, polar structure of the molecule could be leveraged in materials science. Developing synthetic methods to polymerize or incorporate this scaffold into larger supramolecular assemblies could lead to new materials with interesting electronic or optical properties. The design of such novel templates can be guided by computational methods that identify promising frameworks from virtual libraries nih.gov.
Future research focused on leveraging this compound as a foundational building block will undoubtedly unlock new synthetic possibilities and applications.
Q & A
Q. Q1: What are the recommended spectroscopic techniques for structural confirmation of 2-chloro-4-methyl-6-nitrobenzonitrile, and how can researchers address spectral ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the positions of substituents (chloro, methyl, nitro, nitrile). For example, nitrile groups typically show no protons but influence neighboring substituents' chemical shifts.
- Mass Spectrometry (MS): High-resolution MS can confirm molecular weight (e.g., molecular formula ) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify characteristic peaks (e.g., nitrile C≡N stretch ~2200–2250 cm, nitro group NO ~1350–1550 cm).
- Addressing Ambiguities: Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve overlaps or unexpected shifts .
Q. Q2: How can researchers optimize synthetic routes for this compound to improve yield and purity?
Methodological Answer:
- Precursor Selection: Start with substituted benzonitriles (e.g., 4-methylbenzonitrile) and employ sequential nitration and chlorination. Monitor reaction conditions (temperature, catalyst) to avoid over-nitration.
- Purification Strategies: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product.
- Yield Optimization: Employ kinetic studies (e.g., time-resolved HPLC) to identify side reactions (e.g., hydrolysis of nitrile) and adjust stoichiometry accordingly. Reference analogous syntheses (e.g., 4-chloro-2-formylbenzonitrile protocols) for guidance .
Advanced Research Questions
Q. Q3: What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare with experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311++G(d,p)) to calculate electron density distributions, HOMO-LUMO gaps, and electrostatic potentials.
- Validation: Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data. For example, the inclusion of exact exchange terms in functionals improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Advanced Modeling: Incorporate solvent effects (PCM models) and dispersion corrections (e.g., D3) to refine predictions for reaction mechanisms involving this compound .
Q. Q4: How can researchers resolve contradictions in reported stability data for nitro-substituted benzonitriles under varying pH and temperature conditions?
Methodological Answer:
- Controlled Stability Studies: Design experiments to systematically vary pH (1–14) and temperature (25–100°C). Monitor degradation via UV-Vis spectroscopy or LC-MS.
- Data Reconciliation: Apply statistical tools (e.g., principal component analysis) to identify outliers or confounding variables (e.g., trace metal impurities).
- Mechanistic Insights: Use computational kinetics (e.g., transition state modeling) to predict hydrolysis pathways. For example, nitro groups may stabilize intermediates via resonance, altering degradation rates compared to non-nitro analogs .
Q. Q5: What strategies are effective in analyzing the environmental impact of this compound, particularly regarding aquatic toxicity?
Methodological Answer:
- Ecotoxicity Assays: Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity. Correlate results with logP values (lipophilicity) and persistence (hydrolysis half-life).
- Degradation Pathways: Investigate photolysis (UV irradiation) and biodegradation (microbial consortia) using LC-MS/MS to identify breakdown products (e.g., chloro-nitrobenzoic acids).
- Environmental Fate Modeling: Apply QSAR models or fugacity-based frameworks to predict bioaccumulation potential. Reference protocols for similar chlorinated nitriles (e.g., 4-chloro-3,5-difluorobenzonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
